2H-1,3-Diazepine

Description

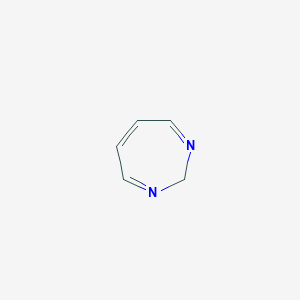

Structure

3D Structure

Properties

CAS No. |

291-88-3 |

|---|---|

Molecular Formula |

C5H6N2 |

Molecular Weight |

94.11 g/mol |

IUPAC Name |

2H-1,3-diazepine |

InChI |

InChI=1S/C5H6N2/c1-2-4-7-5-6-3-1/h1-4H,5H2 |

InChI Key |

MSRJJSCOWHWGGX-UHFFFAOYSA-N |

Canonical SMILES |

C1N=CC=CC=N1 |

Origin of Product |

United States |

Academic Context and Fundamental Principles of 2h 1,3 Diazepine

Historical Evolution of Seven-Membered Heterocyclic Chemistry

The study of heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, is a cornerstone of organic chemistry. wikipedia.org While five- and six-membered rings were historically the most explored due to their prevalence in nature and thermodynamic stability, the chemistry of seven-membered heterocycles, such as diazepines, has also cultivated significant interest over time. wikipedia.orgbritannica.com

The journey into seven-membered ring chemistry was initially cautious, as these larger rings were thought to be less stable and more challenging to synthesize than their smaller counterparts. britannica.com However, early synthetic achievements, such as the synthesis of a 1,3-diazepine derivative by Piutti in 1882, demonstrated their accessibility. researchgate.net The field saw a dramatic expansion of interest with the discovery of the pharmacological properties of benzodiazepines in the early 1960s. mdpi.com These compounds, which feature a benzene (B151609) ring fused to a diazepine (B8756704) ring, became a major class of therapeutic agents, prompting extensive research into the synthesis, structure, and reactivity of various diazepine systems. mdpi.comdnu.dp.ua

This surge in research led to the development of numerous synthetic methodologies for creating seven-membered heterocyclic rings. otago.ac.nz These include ring expansion reactions, where a smaller ring (like a pyrimidine) is chemically induced to expand into a larger one, and cycloaddition reactions. sciforum.netcdnsciencepub.com For instance, a common route to 1,3-diazepine derivatives involves the ring expansion of 4-chloromethyl-1,2,3,4-tetrahydropyrimidine precursors. cdnsciencepub.comvulcanchem.com The continuous development in synthetic methods has made a wide array of diazepine derivatives accessible for further study and application. researchgate.netacs.org

Structural Characteristics and Isomeric Considerations of Unsaturated 1,3-Diazepines

The defining feature of a 1,3-diazepine is a seven-membered ring containing two nitrogen atoms located at positions 1 and 3. ontosight.ai The unsaturated nature of these rings gives rise to several possible isomers, depending on the location of the double bonds and the hydrogen atoms on the nitrogen atoms. The parent compound, 2H-1,3-diazepine, is characterized by the presence of a hydrogen atom on the nitrogen at position 1 and a double bond between carbon-2 and nitrogen-3. vulcanchem.com Its molecular formula is C₅H₆N₂. nih.gov

Unsaturated 1,3-diazepines can exist in several tautomeric forms, including 1H-, 2H-, 4H-, and 5H-1,3-diazepines. Theoretical studies indicate that the 2H-tautomer is more stable than the 4H-tautomer, a preference attributed to reduced angle strain in the seven-membered ring. vulcanchem.com The seven-membered diazepine ring is not planar and typically adopts a flexible conformation, such as a boat-like or twist-chair shape, to minimize steric and torsional strain. researchgate.net For example, crystal structure analysis of certain 1,3-diazepine derivatives shows the aglycone moiety adopting twisted or sofa conformations. tandfonline.com

The structure of the diazepine ring can be significantly influenced by the presence of substituents. For instance, fusing the diazepine ring with other rings, as seen in benzodiazepines or pyridodiazepines, alters its geometry and electronic properties. mdpi.comacs.org The specific stereochemistry of substituents is crucial, as different spatial arrangements can lead to distinct physical and chemical properties. ontosight.ai

Table 1: Properties of 2H-1,3-Diazepine

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂ | nih.gov |

| Molecular Weight | 94.11 g/mol | |

| IUPAC Name | 2H-1,3-Diazepine | |

| SMILES | C1=CC=NCN=C1 | vulcanchem.com |

| Parent Compound CID | 21940724 | nih.gov |

Theoretical Frameworks for Stability and Reactivity of 2H-1,3-Diazepine Systems

The stability and reactivity of 2H-1,3-diazepine and related compounds are understood through various theoretical frameworks, with computational chemistry playing a pivotal role. bohrium.com Methods like Density Functional Theory (DFT) are widely used to calculate the geometries, energies, and electronic properties of these molecules, providing insights that complement experimental findings. acs.orgtandfonline.com

One key concept governing stability is ring strain. Seven-membered rings are inherently more strained than their six-membered counterparts, which influences their conformation and reactivity. britannica.com Theoretical calculations have shown that the 2H-tautomer of 1,3-diazepine is energetically favored over other isomers due to a reduction in this strain. vulcanchem.com

Aromaticity is another critical factor. While six-membered rings like benzene are aromatic, the seven-membered diazepine ring in these systems is generally considered non-aromatic or even anti-aromatic. researchgate.net Computational tools such as the Nucleus-Independent Chemical Shift (NICS) index are used to quantify the aromaticity of a ring system. Studies on related systems like 1,5-benzodiazepinium cations and pyridodiazepines have shown that the seven-membered diazepine ring exhibits positive NICS values, which is indicative of anti-aromatic character. researchgate.netmdpi.com This lack of aromatic stabilization contributes to the reactivity of the ring.

The predicted electronic distribution helps to explain the chemical behavior of 2H-1,3-diazepines. For example, the 7-position is often susceptible to nucleophilic attack. vulcanchem.com Furthermore, these compounds can undergo acid-catalyzed rearrangements to form more stable five-membered pyrrole (B145914) derivatives, a transformation driven by the release of ring strain and the formation of a stable aromatic system. cdnsciencepub.comvulcanchem.com Computational models can map the reaction pathways for such rearrangements, identifying transition states and intermediates to elucidate the underlying mechanism. sciforum.net

Synthetic Methodologies for 2h 1,3 Diazepine Core and Substituted Derivatives

De Novo Ring Construction Strategies

De novo synthesis involves the formation of the diazepine (B8756704) ring from acyclic or smaller cyclic precursors. These methods are fundamental for creating the core structure and can be adapted to introduce a variety of substituents.

Cyclocondensation Approaches to the 1,3-Diazepine Nucleus

Cyclocondensation reactions are a cornerstone in the synthesis of 1,3-diazepines, involving the joining of two or more molecules to form the seven-membered ring with the concurrent elimination of a small molecule like water or an alcohol.

A prevalent method involves the reaction of a 1,4-dicarbonyl compound or its equivalent with a 1,3-diamine. For instance, the cyclocondensation of 1,3-diketones with 2-aminoethanethiols has been utilized to produce 1,4-thiazepine derivatives, a strategy that can be conceptually extended to 1,3-diazepines by using appropriate diamines. ekb.eg Similarly, fused 1,3-diazepine systems, such as pyrazino[2,3-e] ekb.egrsc.orgdiazepine-5,9(6H)-diones, have been synthesized through the cycloaddition reaction of 2,3-pyrazinedicarboximide with 1,3,4-oxadiazole (B1194373) derivatives bearing an azomethine group. ekb.eg This reaction proceeds via an attack of the imino group's lone pair on the imide carbonyl carbon, leading to a dipolar cycloaddition and the formation of the seven-membered ring. ekb.eg

Another notable cyclocondensation approach is the reaction of o-phenylenediamines with various electrophilic partners. For example, the condensation of o-phenylenediamine (B120857) with N-methyl-N-(methylthio)(phenyl)methylene)amino)methylene)methanaminium iodide can yield 2-phenyl-2,3-dihydro-1H-benzo[f] ekb.egrsc.orgscispace.comtriazepine. nih.gov Furthermore, a three-component reaction of 2,2′-biphenyldiamines with 2-chloroacetic acid derivatives and elemental sulfur has been developed for the synthesis of dibenzo[d,f] ekb.egrsc.orgdiazepines. acs.orgfigshare.com This method is efficient in water and tolerates a range of functional groups. acs.orgfigshare.com

The synthesis of pyrazolo[3,4-d] ekb.egrsc.orgdiazepines has been achieved through a sequence starting from 5-amino-4-cyano-1-methylpyrazole. umich.edu Reduction of the cyano group to an aldehyde, followed by protection of the amino group and reaction with trimethylsilyl (B98337) cyanide, yields a cyanohydrin intermediate. umich.edu Subsequent reduction of the cyanohydrin's cyano group leads to an in-situ annulation, forming the 1,4,5,6-tetrahydropyrazolo[3,4-d] ekb.egrsc.orgdiazepin-4-ol. umich.edu

| Starting Materials | Reagents/Conditions | Product | Reference |

| 2,3-Pyrazinedicarboximide and 1,3,4-oxadiazole derivatives | THF, reflux | Pyrazino[2,3-e] ekb.egrsc.orgdiazepine-5,9(6H)-dione derivatives | ekb.eg |

| o-Phenylenediamine and N-methyl-N-(methylthio)(phenyl)methylene)amino)methylene)methanaminium iodide | Ethanol or Dichloromethane, 0-5 °C | 2-Phenyl-2,3-dihydro-1H-benzo[f] ekb.egrsc.orgscispace.comtriazepine | nih.gov |

| 2,2′-Biphenyldiamines, 2-chloroacetic acid derivatives, and elemental sulfur | Water | Dibenzo[d,f] ekb.egrsc.orgdiazepines | acs.orgfigshare.com |

| 5-Amino-4-cyano-1-methylpyrazole | Raney nickel, H2; DMF-DMA; TMSCN; Co2B | 1-Methyl-1,4,5,6-tetrahydropyrazolo[3,4-d] ekb.egrsc.orgdiazepin-4-ol | umich.edu |

Ring Expansion Reactions to Form 2H-1,3-Diazepines

Ring expansion reactions provide an elegant pathway to the 2H-1,3-diazepine scaffold from smaller, more readily available heterocyclic systems. These reactions often involve the rearrangement of an intermediate species to accommodate an additional atom or group of atoms into the ring.

A common strategy is the photochemical ring expansion of tetrazolo[1,5-a]pyridines. psu.edunih.gov Photolysis of these compounds leads to the elimination of nitrogen and the formation of a highly reactive 2-pyridylnitrene intermediate. psu.edu This nitrene can undergo ring expansion to a 1,3-diazacyclohepta-1,2,4,6-tetraene, which can then be trapped by a nucleophile, such as an alcohol or an amine, to afford the corresponding 2-alkoxy-1H-1,3-diazepine or 2-amino-5H-1,3-diazepine. psu.eduresearchgate.net The specific tautomer formed (1H- or 5H-) depends on the nature of the substituents and the nucleophile used. psu.edu

Another example of ring expansion involves the reaction of 4-chloromethyltetrahydropyrimidin-2-ones with nucleophiles. scispace.comresearchgate.net These reactions can lead to the formation of tetrahydro-1,3-diazepin-2-one derivatives. researchgate.net The reaction of 3-aryl-substituted 2H-azirines with difluorocarbene also results in the formation of 5,7-diaryl-2-fluoro-4H-1,3-diazepines through a sequence involving isomerization to a 2-aza-1,3-diene, cycloaddition, and subsequent ring expansion. researchgate.net

| Starting Material | Reagents/Conditions | Product | Reference |

| Tetrazolo[1,5-a]pyridines | Photolysis, Nucleophile (e.g., alcohol, amine) | 1H- or 5H-1,3-Diazepines | psu.edunih.govresearchgate.net |

| 4-Chloromethyltetrahydropyrimidin-2-ones | Nucleophiles (e.g., PhSNa, NaCN) | Tetrahydro-1,3-diazepin-2-ones | scispace.comresearchgate.net |

| 3-Aryl-substituted 2H-azirines | Difluorocarbene | 5,7-Diaryl-2-fluoro-4H-1,3-diazepines | researchgate.net |

Multicomponent Reaction Sequences in 2H-1,3-Diazepine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient route to complex molecules like 1,3-diazepines.

A one-pot synthesis of benzo[b] ekb.egpsu.edudiazepines has been developed that involves a palladium-catalyzed carbonylative Sonogashira coupling of iodobenzene (B50100) with terminal alkynes to generate 1,3-ynones as key intermediates. rsc.org This is followed by a titanium-catalyzed cyclocondensation in the same pot to afford the benzodiazepine (B76468) products in good yields. rsc.org While this example leads to a 1,4-diazepine, the principles of MCRs can be applied to the synthesis of 1,3-diazepine isomers.

The aforementioned three-component reaction for the synthesis of dibenzo[d,f] ekb.egrsc.orgdiazepines from 2,2′-biphenyldiamines, 2-chloroacetic acid derivatives, and elemental sulfur also serves as an excellent example of a multicomponent approach to the 1,3-diazepine core. acs.orgfigshare.com

Functionalization and Derivatization Techniques on Pre-formed 2H-1,3-Diazepine Scaffolds

Once the 2H-1,3-diazepine ring is constructed, its chemical properties can be further modified through various functionalization and derivatization reactions.

Electrophilic Substitution Reactions

Information on electrophilic substitution reactions specifically on the 2H-1,3-diazepine ring itself is not extensively detailed in the provided search results. However, electrophilic aromatic substitution on fused benzene (B151609) rings of benzodiazepine systems is a common method for introducing substituents.

Nucleophilic Addition and Substitution Pathways

Nucleophilic attack is a key reaction pathway for modifying 1,3-diazepine systems. In the synthesis of 1,3-diazepines from tetrazolo[1,5-a]pyridines, the intermediate 1,3-diazacyclohepta-1,2,4,6-tetraene is trapped by nucleophiles. psu.eduresearchgate.net This demonstrates the susceptibility of certain 1,3-diazepine precursors to nucleophilic addition.

Furthermore, substitution reactions on pre-formed diazepine rings are also possible. For example, 2-azido-3,5-dichloropyridine, a precursor to a dichlorinated diazepine, can undergo exchange of a chlorine atom with alkoxides. psu.edunih.gov Similarly, the synthesis of pyrazino ekb.egrsc.orgdiazepines has been achieved by reacting chloro derivatives with S-methylisothiourea, resulting in the substitution of the chloro group with a methylthio group. chem-soc.si

Transition Metal-Catalyzed Cross-Coupling and C–H Functionalization

Transition metal catalysis has become an indispensable tool for the synthesis of heterocyclic compounds, offering efficient and selective routes to complex molecular architectures. In the context of 1,3-diazepine synthesis, these methodologies, particularly those involving palladium, rhodium, and ruthenium, have enabled the construction of the seven-membered ring through various annulation and cross-coupling strategies.

Rhodium(III)-catalyzed C–H activation and annulation represents a powerful strategy for synthesizing benzo-fused 1,3-diazepines. A notable example is the [5+2] annulation of N-aryl amidines with propargylic esters. rsc.org This method utilizes the N-aryl amidine as a five-atom synthon and the propargylic ester as a two-atom component to construct the seven-membered diazepine ring. rsc.org The reaction proceeds under relatively mild conditions and demonstrates good tolerance for a variety of functional groups. rsc.org The catalytic cycle is proposed to involve the ortho C–H activation of the N-aryl amidine to form a five-membered rhodacycle intermediate, followed by coordination and insertion of the alkyne, leading to a seven-membered rhodacycle that ultimately affords the 1,3-benzodiazepine product. rsc.org

Following a similar [5+2] annulation strategy, ruthenium(II) has been employed as a catalyst for the reaction between N-aryl amidines and alkynyl cyclobutyl acetates. rsc.org This method provides access to 5-cyclobutylidenebenzo[d] acs.orgresearchgate.netdiazepines with high regioselectivity and step economy. rsc.org The use of the less expensive and more earth-abundant ruthenium catalyst enhances the practicality of this approach. rsc.org

Palladium catalysis has also been instrumental in the formation of 1,3-diazepine systems. One approach involves a palladium-catalyzed intramolecular alkyne hydroarylation. researchgate.net This sequence starts with the addition of a propargylamine (B41283) to an ortho-bromophenylisocyanate, followed by a palladium-catalyzed cyclization to form the 1,3-benzodiazepine core. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been utilized in the synthesis of related benzodiazepine structures, highlighting the versatility of this approach for creating C-C bonds in the synthesis of these heterocyclic systems. acs.orgresearchgate.netnih.govacs.org For instance, the coupling of imidoyl chlorides with organoboronic acids has been a key step in assembling substituted 1,4-benzodiazepines, a strategy whose principles can inform the design of syntheses for 1,3-isomers. acs.orgnih.govacs.org

These transition metal-catalyzed reactions often benefit from broad substrate scopes and good functional group tolerance, making them valuable for creating libraries of substituted 1,3-diazepine derivatives for further investigation. figshare.comunimi.it

Table 1: Examples of Transition Metal-Catalyzed Syntheses of 1,3-Diazepine Derivatives

| Catalyst/Reagents | Starting Materials | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| [Rh(Cp*)Cl2]2, AgSbF6, Mn(OAc)3·2H2O | N-aryl amidines, Propargylic esters | 1,3-Benzodiazepines | [5+2] annulation via C-H activation; Broad substrate scope. | rsc.org |

| [Ru(p-cymene)Cl2]2, NaOAc | N-aryl amidines, Alkynyl cyclobutyl acetates | 5-Cyclobutylidenebenzo[d] acs.orgresearchgate.netdiazepines | Regioselective [5+2] annulation; Uses earth-abundant metal. | rsc.org |

| Pd(OAc)2, PPh3 | Propargylamine-derived ureas (from ortho-bromophenylisocyanates) | 1,3-Benzodiazepine core | Intramolecular alkyne hydroarylation. | researchgate.net |

| PdCl2(PPh3)2, CuI, Et3N | Imidoyl chlorides, Organometallic reagents (e.g., boronic acids) | Substituted 1,4-Benzodiazepines | Demonstrates Pd-catalyzed cross-coupling for diazepine systems. | acs.orgacs.org |

Asymmetric and Stereoselective Synthesis of Chiral 2H-1,3-Diazepine Derivatives

The development of asymmetric and stereoselective methods for the synthesis of chiral 1,3-diazepines is of significant interest due to the prevalence of chiral benzodiazepine structures in biologically active molecules. chemistryviews.org While methodologies targeting the 2H-1,3-diazepine core specifically are emerging, significant progress has been made in the asymmetric synthesis of its isomers, such as 2,3-benzodiazepines and 1,4-benzodiazepines, providing valuable insights and strategies.

A landmark achievement in this area is the first reported asymmetric synthesis of chiral 2,3-benzodiazepine compounds through a one-pot sequential catalysis. researchgate.netnih.gov This process involves an N-heterocyclic carbene (NHC) catalyzed reaction followed by a chiral palladium complex-catalyzed cyclization. nih.gov The reaction between 1-(2-(2-nitrovinyl)aryl)allyl esters and azodicarboxylates proceeds at ambient temperature to yield multifunctionalized 4-nitro-1-vinyl-1H-2,3-benzodiazepine-2,3-dicarboxylates in good yields and with high enantioselectivity, achieving an enantiomeric ratio of up to 95:5. researchgate.netnih.gov This demonstrates the potential of combining different catalytic systems to construct complex chiral heterocyclic scaffolds in a single operation. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of related diazepine structures. For instance, a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) catalyst. chemistryviews.org This sequence, involving a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC), produces the desired heterocycles with up to 98% enantiomeric excess (ee). chemistryviews.org Such strategies, which rely on commercially available reagents and a single solvent, offer a practical approach to chiral seven-membered heterocycles. chemistryviews.org

Furthermore, stereoselective syntheses of 1,5-benzodiazepines have been achieved through the condensation of o-phenylenediamines with chiral building blocks, such as sugar-derived α,β-unsaturated aldehydes. arkat-usa.org The use of a mild Lewis acid like indium(III) chloride can promote this condensation efficiently and stereoselectively. arkat-usa.org While this method relies on a chiral substrate rather than a chiral catalyst, it represents a valid strategy for accessing specific stereoisomers of diazepines. A stereoselective synthesis of an α,β-unsaturated imine-benzodiazepine has also been reported via a condensation reaction, with the stereoselectivity of the process investigated through both experimental and theoretical DFT studies. researchgate.net

These examples, though often focused on isomers like 1,4-, 1,5-, or 2,3-diazepines, pave the way for the development of highly stereoselective and asymmetric syntheses of the core 2H-1,3-diazepine structure. The principles of using chiral transition metal catalysts, organocatalysts, or chiral substrates can be adapted to target this specific heterocyclic system.

Table 2: Examples of Asymmetric and Stereoselective Syntheses of Diazepine Derivatives

| Methodology | Catalyst/Reagents | Substrates | Product Type | Stereochemical Outcome | Reference(s) |

|---|---|---|---|---|---|

| Sequential Catalysis | Thiazolium-derived NHC; Pd-complex with chiral bidentate phosphine | 1-(2-(2-nitrovinyl)aryl)allyl esters, Azodicarboxylates | Chiral 2,3-Benzodiazepines | Up to 95:5 er | researchgate.netnih.gov |

| Organocatalysis | epi-Quinine derived urea (eQNU) | Aldehydes, Phenylsulfonylacetonitrile, 2-(Aminomethyl)anilines | Tetrahydro-1,4-benzodiazepin-2-ones | Up to 98% ee | chemistryviews.org |

| Substrate-Controlled Stereoselective Synthesis | InCl3 | o-Phenylenediamines, Sugar-derived α,β-unsaturated aldehydes | Chiral 1,5-Benzodiazepines | High stereoselectivity based on chiral starting material. | arkat-usa.org |

| Condensation Reaction | Ethanol | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, Benzaldehyde derivatives | (E)-α,β-Unsaturated imine-1,5-benzodiazepines | Stereoselective formation of the E-isomer. | researchgate.net |

Chemical Reactivity and Mechanistic Transformations of 2h 1,3 Diazepine

Electrophilic and Nucleophilic Reactivity Profiles of the Unsaturated Ring

The reactivity of the 2H-1,3-diazepine ring is governed by the interplay of its conjugated π-system and the lone pairs of electrons on the nitrogen atoms. This electronic arrangement dictates the molecule's behavior towards both electrophiles and nucleophiles.

Protonation and Basicity Studies

While specific basicity studies on the parent 2H-1,3-diazepine are not extensively documented in readily available literature, the presence of two nitrogen atoms suggests that it can act as a base. The protonation is expected to occur at one of the nitrogen atoms, with the specific site and the resulting pKa value being influenced by the electronic environment and the stability of the conjugate acid. The lone pair on the sp²-hybridized nitrogen is generally less basic than that on an sp³-hybridized nitrogen due to greater s-character. The delocalization of the π-electrons within the ring system also plays a crucial role in determining the electron density at each nitrogen atom and, consequently, their basicity.

Reactions with Carbon-Based Electrophiles and Nucleophiles

The reactions of 2H-1,3-diazepine with carbon-based electrophiles and nucleophiles are anticipated to follow patterns dictated by the electron distribution in the ring. The nitrogen atoms, being nucleophilic centers, are susceptible to attack by electrophiles. For instance, alkylation and acylation reactions would likely occur at the nitrogen atoms.

Conversely, the electron-deficient carbon atoms within the ring system can be targets for nucleophilic attack. The outcome of such reactions is dependent on the nature of the nucleophile, the solvent, and the specific substitution pattern on the diazepine (B8756704) ring. While detailed studies on the parent 2H-1,3-diazepine are limited, research on related diazepine systems provides insights into their potential reactivity. For example, the synthesis of various substituted 1,3-diazepine derivatives has been achieved through reactions involving Schiff bases and anhydrides, highlighting the susceptibility of the diazepine precursor to nucleophilic attack and subsequent cyclization. researchgate.net

Pericyclic Reactions and Intramolecular Rearrangements

Pericyclic reactions, which proceed through a concerted cyclic transition state, are a key feature of the chemistry of many unsaturated ring systems. For 2H-1,3-diazepine, cycloaddition reactions and sigmatropic shifts represent important classes of such transformations.

Cycloaddition Reactions of the 2H-1,3-Diazepine Ring System

The conjugated π-system of 2H-1,3-diazepine makes it a potential candidate for participating in cycloaddition reactions, acting as either a diene or a dienophile. The specific mode of reaction would depend on the electronic nature of the reacting partner. For instance, in a [4+2] cycloaddition (Diels-Alder reaction), the diazepine could react with a dienophile across its diene unit. Conversely, it could react with a diene across one of its double bonds.

While specific examples involving the parent 2H-1,3-diazepine are scarce, studies on related systems, such as 1,4-diazepines, have demonstrated their participation in 1,3-dipolar cycloaddition reactions. researchgate.net For example, the reaction of 2,3-dihydro-1H-1,4-diazepines with nitrile oxides has been reported to yield bis researchgate.netresearchgate.netwikipedia.orgoxadiazolo researchgate.netwikipedia.orgdiazepine derivatives. researchgate.net These studies provide a basis for predicting the potential of the 2H-1,3-diazepine ring to undergo similar transformations.

Sigmatropic Shifts and Valence Tautomerism

Sigmatropic rearrangements involve the migration of a sigma-bond across a π-system. wikipedia.org In the context of 2H-1,3-diazepine, researchgate.netrsc.org-sigmatropic shifts of a hydrogen atom or an alkyl group are theoretically possible. Such shifts would lead to the formation of isomeric diazepines. The feasibility of these rearrangements is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. stereoelectronics.org For instance, thermal researchgate.netrsc.org-sigmatropic hydrogen shifts are common in cyclic dienes and are predicted to occur suprafacially. libretexts.org

Valence tautomerism, an equilibrium between two or more structural isomers that differ in the arrangement of their valence electrons, is another potential intramolecular process for 2H-1,3-diazepine. This could involve, for example, an equilibrium between the diazepine form and a bicyclic diazanorcaradiene valence tautomer. Experimental and computational studies on related 1,2-diazepine systems have shown that the diazepine form is generally more stable. rsc.org

Ring Contraction and Ring Expansion Pathways Initiated from 2H-1,3-Diazepines

Ring transformation reactions provide valuable synthetic routes to other heterocyclic systems. Both ring contraction and ring expansion pathways involving 1,3-diazepine intermediates have been reported.

Photolysis of certain tetrazolopyridines in the presence of alcohols or amines can lead to the formation of 1H- or 5H-1,3-diazepines. rsc.orgnih.gov These transient 1,3-diazepines can then undergo a rearrangement, resulting in a ring contraction to form cyanopyrroles. rsc.orgnih.gov The mechanism of this rearrangement has been investigated using 15N-labelling and is proposed to proceed through the transient 1,3-diazepine intermediate. rsc.orgnih.gov

Conversely, ring expansion reactions can provide a route to 1,3-diazepine derivatives. For example, a general approach to 6-phenylthio-substituted 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones has been developed based on the ring expansion of 1,2,3,4-tetrahydropyrimidin-2-ones under the action of nucleophiles. researchgate.net

Below is a table summarizing some of the key reactive transformations involving the 1,3-diazepine scaffold.

| Reaction Type | Reactant(s) | Product(s) | Notes |

| Ring Contraction | Transient 1,3-diazepines (from photolysis of tetrazolopyridines) | Cyanopyrroles | The rearrangement proceeds via the transient diazepine intermediate. rsc.orgnih.gov |

| Ring Expansion | 1,2,3,4-Tetrahydropyrimidin-2-ones and nucleophiles | 2,3,4,5-Tetrahydro-1H-1,3-diazepin-2-ones | A general method for the synthesis of functionalized diazepinones. researchgate.net |

Formation of Larger Cyclic Systems

The ring expansion of the 2H-1,3-diazepine core to form larger cyclic systems, such as eight-membered or larger rings, is not a well-documented transformation. The primary synthetic utility of ring expansion reactions in this context involves the formation of the 1,3-diazepine ring itself from smaller, six-membered precursors. cdnsciencepub.com For example, the photolysis of tetrazolo[1,5-a]pyridines leads to ring expansion to form 1,3-diazepines. rsc.orgnih.gov

Chemical literature provides more examples of the synthesis of fused diazepine systems that incorporate larger rings through cyclization reactions rather than the expansion of a pre-existing diazepine core. For instance, the synthesis of tetracyclic systems incorporating a 2,3-dihydro-1,3-diazepine ring has been achieved, but this involves the formation of the seven-membered ring from a larger precursor, not its expansion. scispace.com

Oxidation and Reduction Chemistry of the 2H-1,3-Diazepine Core

The oxidation and reduction of the 1,3-diazepine core have been explored, primarily using substituted and fused derivatives. These reactions target the nitrogen atoms and the carbon-nitrogen double bonds within the heterocyclic ring.

Oxidation: The oxidation of diazepine systems can lead to the formation of N-oxides or other oxidized products. For example, the oxidation of 1,3,4,5-tetrahydro-2H-1,5-benzodiazepine oximes, a related fused and partially saturated diazepine system, has been studied using horseradish peroxidase (HRP) and recombinant Coprinus cinereus peroxidase (rCiP). vu.lt The reaction, conducted in the presence of hydrogen peroxide, results in the formation of an intermediate product with new absorbance maxima, indicating oxidation of the diazepine derivative. vu.lt Another related isomer, 3H-1,2-diazepine, undergoes oxidation with m-chloroperbenzoic acid to yield the corresponding 2-oxides. rsc.org

Reduction: Reduction of the 1,3-diazepine core typically involves the hydrogenation of its C=N double bonds. This transformation converts the unsaturated diazepine into its partially or fully saturated counterparts (dihydrodiazepines or diazepanes). A simple and effective method for this reduction in related 2,3-benzodiazepine-1-ones is Pd-catalyzed hydrogenation. nih.gov This reaction is carried out in methanol (B129727) at room temperature and selectively reduces the C=N bond, affording tetrahydro-2,3-benzodiazepin-1-ones in high yields. nih.gov Alternative reducing agents have also been investigated for similar systems. The reduction of a 2,3-benzodiazepin-1-one derivative using sodium cyanoborohydride in methanol also achieved selective reduction of the C(4)=N(3) double bond, albeit in a lower yield compared to catalytic hydrogenation. nih.gov

The following table summarizes representative reduction reactions on diazepine-related cores.

| Starting Material | Reagent(s) and Conditions | Product | Yield (%) | Reference |

| 4-Aryl-2,5-dihydro-1H-2,3-benzodiazepin-1-ones | H₂, 10% Pd/C, MeOH-HCl, r.t. | 4-Aryl-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-ones | 80-90% | nih.gov |

| 4-(4-methoxyphenyl)-2,5-dihydro-1H-2,3-benzodiazepin-1-one | Sodium cyanoborohydride, Methanol | 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one | 40% | nih.gov |

Computational and Theoretical Investigations of 2h 1,3 Diazepine Systems

Electronic Structure and Aromaticity Assessment

The arrangement of π-electrons within the 1,3-diazepine ring dictates its fundamental chemical character. Computational assessments, particularly through Density Functional Theory (DFT), are essential to delineate its electronic structure and aromaticity.

Quantum Chemical Characterization of Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. mdpi.comdergipark.org.tr

In computational studies of heterocyclic systems, methods like DFT with the B3LYP functional and various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are commonly employed to calculate these orbital energies. mdpi.commdpi.com For 1,3-diazepine derivatives, the HOMO is typically distributed over the π-system, with significant contributions from the nitrogen lone pairs, making these sites susceptible to electrophilic attack. Conversely, the LUMO is generally located over the C=N and C=C fragments, indicating these are the most probable sites for nucleophilic attack. A larger HOMO-LUMO gap implies higher stability and lower reactivity, a principle used to compare the reactivity of different isomers or derivatives. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for Heterocyclic Systems

| Compound System | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Olanzapine (a thieno-benzodiazepine derivative) | DFT/LanL2DZ | - | - | 3.937 | dergipark.org.tr |

| 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile | DFT/B3LYP/6-311++G(d,p) | -5.625 | -1.550 | 4.075 | mdpi.com |

| 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one | DFT/B3LYP/6-311++G(d,p) | -6.17 | -1.25 | 4.92 | researchgate.net |

Theoretical Aromaticity and Antiaromaticity Metrics

Aromaticity is a key concept in chemistry, and computational methods provide quantitative measures to assess it. The parent fully unsaturated 1,3-diazepine ring possesses 8 π-electrons, which, according to Hückel's rule (4n electrons), suggests it should be antiaromatic. Computational metrics are used to confirm and quantify this characteristic.

One of the most widely used methods is the Nucleus-Independent Chemical Shift (NICS). github.io NICS values are calculated at specific points, such as the ring's center (NICS(0)) or 1 Å above it (NICS(1)), to probe the magnetic shielding induced by the π-electron system. nih.gov A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value signifies a paratropic current, indicative of antiaromaticity. github.ionih.gov

Studies on fused systems like pyrido nih.govresearchgate.netdiazepines have shown that the seven-membered diazepine (B8756704) ring consistently exhibits positive NICS values, confirming its antiaromatic character. nih.govresearchgate.netnih.gov The magnitude of this antiaromaticity can be influenced by substituents and the nature of fused rings, which alter the electronic distribution. nih.gov Other indices, such as the integral INICS (a physically justified index derived from NICS-scan curves) and geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA), can also be employed to provide a more comprehensive picture of the electronic delocalization and aromatic character. nih.govresearchgate.net

Conformational Analysis and Tautomeric Equilibria

The flexibility of the seven-membered ring and the presence of multiple nitrogen atoms give rise to complex conformational landscapes and tautomeric possibilities for 1,3-diazepines.

Energy Minimization and Conformational Landscapes

Unlike planar six-membered aromatic rings, the seven-membered diazepine ring is inherently non-planar. researchgate.netresearchgate.net Computational energy minimization studies, typically using DFT methods, are performed to explore the potential energy surface and identify stable conformations. For diazepine and its derivatives, the most common low-energy conformations are boat-like and twist-chair forms. researchgate.net

The process involves starting with various initial geometries and optimizing them to find local minima on the potential energy surface. mdpi.com The calculated energies of these conformers allow for the determination of the global minimum energy structure and the relative populations of different conformers at a given temperature. Furthermore, computational methods can be used to calculate the energy barriers for the interconversion between these conformers, a process often referred to as ring flipping. researchgate.net For some substituted benzodiazepines, this energy barrier has been computationally determined to be around 17.6 kcal/mol. researchgate.net

Tautomeric Preference Studies (e.g., 2H-, 4H-, 5H-1,3-Diazepine Forms)

Tautomerism in 1,3-diazepines involves the migration of a proton between the nitrogen and carbon atoms of the ring. For the parent system, several tautomeric forms, including 1H-, 2H-, 4H-, and 5H-1,3-diazepine, are theoretically possible. The relative stability of these tautomers is governed by factors such as conjugation, aromaticity/antiaromaticity, and substituent effects, which can be quantified through computational chemistry. nih.govacs.org

Table 2: Theoretical Relative Stabilities of Tautomers in Related Heterocyclic Systems

| System | Tautomer | Computational Method | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyrido nih.govresearchgate.netdiazepine | N9-H | B3LYP/cc-pVTZ | 0.00 (most stable) | nih.gov |

| N7-H | ~2-3 | |||

| N6-H | ~5-7 | |||

| N8-H | ~8-10 |

Note: This table presents data for a fused pyridodiazepine system as a model to illustrate how computational chemistry is used to compare tautomer stability. The relative energies are approximate ranges derived from the stability pattern N9 > N7 > N6 > N8 reported for several isomers. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. scielo.bramazonaws.com For reactions involving 1,3-diazepine systems, DFT calculations are frequently used to map out reaction pathways, identify transition states (TS), and calculate activation energies. researchgate.net

This approach allows chemists to understand reaction selectivity (chemo-, regio-, and stereoselectivity) and to rationalize experimental outcomes. For instance, the mechanism of 1,3-dipolar cycloaddition reactions involving benzodiazepines has been studied using DFT (B3LYP/6-31G(d)). researchgate.net These calculations can determine whether a reaction proceeds through a concerted or stepwise mechanism by locating transition states and any intermediate species. The calculated energy barriers for different possible pathways can explain why a particular product is formed preferentially. researchgate.netscielo.br Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. researchgate.net Such computational studies are vital for optimizing reaction conditions and for designing new synthetic routes to novel diazepine derivatives. amazonaws.comresearchgate.net

Transition State Characterization for Synthetic Pathways

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving diazepine systems. By modeling reactants, intermediates, transition states, and products, researchers can map out the energy landscapes of synthetic pathways. ijpcbs.com

For instance, in the synthesis of diazepines from the reaction of aliphatic diamines with dehydroacetic acid, DFT calculations have been used to investigate the proposed reaction paths and determine the most favorable route. ijpcbs.com The geometries of all species along the reaction coordinate are optimized, and transition states are verified through vibrational analysis and intrinsic reaction coordinate (IRC) calculations. ijpcbs.com This analysis helps in understanding the regioselectivity of the reaction, explaining why certain diamines lead to a single product while others yield a mixture. ijpcbs.com

One notable application is in the study of 1,3-dipolar cycloaddition reactions for the synthesis of five-membered heterocyclic systems, where computational analysis of the transition states provides insights into the reaction's progression. nih.gov Furthermore, the synthesis of 1,3-diazepin-2-one nucleosides has been approached with the goal of creating transition-state inhibitors for enzymes like cytidine (B196190) deaminase, highlighting the importance of understanding the transition state for rational drug design. nih.govacs.org

The following table summarizes a selection of computational methods and their applications in characterizing transition states for reactions involving diazepine systems.

| Reaction Type | Computational Method | Key Findings |

| Diazepine synthesis from aliphatic diamines and dehydroacetic acid | PM3 and DFT | Identified the most favorable reaction pathway by calculating the enthalpy of formation. ijpcbs.com |

| 1,3-Dipolar Cycloaddition | MEDT (Molecular Electron Density Theory) | Investigated the asynchronicity of transition states and described the electronic mechanism of the reaction. nih.gov |

| Reductive N-heterocyclization | Quantum chemical reactivity descriptors | Provided a theoretical understanding of the features of the heterocyclization reaction. arkat-usa.org |

| Ring-closing metathesis for 1,3-diazepin-2-one synthesis | Retrosynthetic analysis | Proposed a pathway involving bis-allyl ureas as key intermediates. acs.org |

Computational Modeling of Reactivity and Transformation Pathways

For example, the reactivity of aliphatic diamines towards dehydroacetic acid in diazepine synthesis was analyzed using these descriptors, correctly predicting the reaction's regioselectivity. ijpcbs.com The energy gap between the frontier molecular orbitals (HOMO and LUMO) is another key parameter calculated to understand the nature of the reaction, indicating which reactant will act as the nucleophile and which as the electrophile. ijpcbs.com

Computational studies have also shed light on the acid-catalyzed rearrangements of 2H-1,3-diazepines. vulcanchem.com Theoretical investigations can model the protonation at the N-1 position, followed by cleavage and cyclization, which leads to the formation of pyrrole (B145914) derivatives. vulcanchem.com

Simulations using semi-empirical, tight-binding computational techniques like GFN2-xTB have been used to explore the likely formation pathways of complex fused heterocyclic systems, such as those combining benzodiazepine (B76468) and oxodiazaphospholo rings. vu.lt These computational approaches are invaluable for understanding the intricate mechanisms of these transformations. vu.lt

The table below outlines various computational models and their applications in understanding the reactivity of diazepine systems.

| Computational Model/Descriptor | Application | Insights Gained |

| DFT-based reactivity descriptors (Fukui functions) | Predicting reaction sites | Identified the most reactive sites for nucleophilic and electrophilic attack in diazepine synthesis. ijpcbs.com |

| Frontier Molecular Orbital (FMO) analysis | Determining reactant roles | Established which reactant acts as the nucleophile and which as the electrophile in diazepine synthesis. ijpcbs.com |

| Quantum chemical reactivity descriptors | Understanding reaction features | Provided insights into the reductive N-heterocyclization reaction for synthesizing quinazolino[3,2-a] bohrium.comresearchgate.netbenzodiazepin-13-ones. arkat-usa.org |

| GFN2-xTB (semi-empirical tight-binding) | Elucidating formation pathways | Revealed likely pathways for the formation of complex fused benzodiazepine heterocycles. vu.lt |

Spectroscopic Property Prediction for Mechanistic and Structural Validation

Computational chemistry plays a vital role in validating the structures of newly synthesized 2H-1,3-diazepine derivatives by predicting their spectroscopic properties. Methods such as DFT, ab initio, and semi-empirical calculations are used to compute vibrational frequencies (FTIR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.net

The calculated spectra are then compared with experimental data to confirm the proposed molecular structures. For instance, in the characterization of diazepam, a well-known benzodiazepine, theoretical calculations of its IR spectrum showed good agreement with the experimental FTIR spectrum, aiding in the assignment of vibrational bands. researchgate.net Similarly, the ¹H-NMR spectrum of 7-methoxy-2H-1,3-diazepine has been characterized, with specific chemical shifts assigned to different protons in the molecule. vulcanchem.com

These computational predictions are not only crucial for structural elucidation but also for providing insights into the electronic structure and bonding within the molecule. For example, the UV-Vis absorption maximum observed for 7-methoxy-2H-1,3-diazepine is indicative of a conjugated ureidocrotonate chromophore, a feature that can be correlated with computational models of its electronic transitions. vulcanchem.com

The following table presents a summary of predicted and experimental spectroscopic data for a representative 1,3-diazepine derivative, diazepam.

| Spectroscopic Technique | Predicted Data (Computational Method) | Experimental Data | Key Observations |

| FTIR (Vibrational Frequencies) | C=C stretching vibrations predicted at various wavenumbers. researchgate.net | Bands observed at 1490, 1580, and 1601 cm⁻¹ assigned to aromatic C=C stretching. researchgate.net | Good agreement between theoretical and experimental spectra confirms assignments. researchgate.net |

| ¹³C NMR (Chemical Shifts) | Aromatic carbons predicted between 122.6 and 138.5 ppm (GIAO). mdpi.com | Aromatic carbons observed between 123.4 and 137.4 ppm. mdpi.com | The presence of electronegative nitrogen atoms leads to lower chemical shielding of adjacent carbon atoms. mdpi.com |

| UV-Vis (Absorption Maxima) | Not specified in the provided context. | Absorption maxima near 265 nm (ε ≈ 13,000) for 7-methoxy-2H-1,3-diazepine. vulcanchem.com | Indicates a conjugated ureidocrotonate chromophore. vulcanchem.com |

Non Clinical Applications of 2h 1,3 Diazepine in Advanced Materials and Catalysis

2H-1,3-Diazepine as Precursors for Polymer and Material Science Applications

The integration of diazepine (B8756704) scaffolds into polymeric materials is an emerging area of research. While direct polymerization of the parent 2H-1,3-diazepine is not widely documented, derivatives of the broader diazepine class have been successfully incorporated into specialized polymeric architectures, demonstrating the potential of this heterocyclic system in materials science.

Incorporation into Polymeric Architectures

A notable application of diazepine derivatives in polymer science is their use as templates in the synthesis of Molecularly Imprinted Polymers (MIPs). researchgate.netnih.govsemanticscholar.orgresearchgate.netdoaj.org MIPs are synthetic polymers engineered to have cavities with high affinity and selectivity for a specific target molecule. nih.gov This "molecular memory" is created by polymerizing functional and cross-linking monomers in the presence of a template molecule. researchgate.net

In a relevant study, diazepam, a well-known 1,4-benzodiazepine (B1214927), was used as a template to synthesize a highly selective MIP for solid-phase extraction. researchgate.netsemanticscholar.orgdoaj.org The process involved bulk polymerization with diazepam as the template, methyl methacrylate (B99206) or acrylamide (B121943) as the functional monomer, and ethylene (B1197577) glycol dimethacrylate as the cross-linker. researchgate.netrdd.edu.iq After polymerization, the diazepam template was removed, leaving behind recognition sites specifically shaped for the diazepine structure. researchgate.net The resulting polymer demonstrated high adsorption capacity and was successfully used to extract diazepam with a recovery of over 95%. researchgate.netdoaj.org

This research highlights how the diazepine core can be used to structure polymeric materials at the molecular level, creating functional materials with tailored binding properties. Although this example uses a 1,4-benzodiazepine, the principle is applicable to other isomers, suggesting a promising route for developing 1,3-diazepine-based functional polymers for applications in separation science, sensing, or controlled release systems.

Utilization in Functional Materials

The application of 2H-1,3-diazepine derivatives in functional materials, particularly for optoelectronic research, is a field that remains largely unexplored. While conjugated organic compounds featuring donor-acceptor architectures are widely investigated for their optoelectronic properties, the specific use of the 2H-1,3-diazepine ring in such systems is not well-documented in current literature. researchgate.netmdpi.com The potential of these compounds in optoelectronics would depend on the ability to synthesize derivatives with extended conjugation and suitable electronic properties, an area that presents an opportunity for future research.

2H-1,3-Diazepine-Based Ligands in Catalysis

The chemistry of 1,3-diazepine derivatives as ligands for metal complexes is a more established field, with significant applications in both homogeneous and heterogeneous catalysis. The two nitrogen atoms in the seven-membered ring provide excellent coordination sites for a variety of transition metals.

Design and Coordination Chemistry of 2H-1,3-Diazepine Ligands

Researchers have designed and synthesized a range of 1,3-diazepine-based ligands for coordination chemistry studies. digitellinc.com A prominent strategy involves the synthesis of saturated 1,3-diazepines featuring bulky substituents on the nitrogen atoms. digitellinc.com These steric groups enhance the stability of the resulting metal complexes.

One such class of ligands includes saturated 1,3-diazepine thiones and selones. digitellinc.com For example, hexahydro-1,3-bis(2,4,6-trimethylphenyl)-2H-1,3-diazepine-2-thione (SDiazMesS) and its selenium analog (SDiazMesSe) have been prepared and used as versatile ligands. digitellinc.comnih.gov The exocyclic carbon-sulfur or carbon-selenium double bond provides an additional coordination site. The reactivity of the thione ligand with closed-shell metal ions has led to the isolation of several novel coordination complexes. digitellinc.com The identity and purity of these complexes have been confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. digitellinc.com

Table 1: Examples of 1,3-Diazepine-Metal Coordination Complexes

| Ligand | Metal Ion | Resulting Complex Formula | Source(s) |

|---|---|---|---|

| SDiazMesS | Mercury(II) | [Hg(SDiazMesS)₂][Hg₂X₆] (X = Cl, Br, I) | digitellinc.com |

| SDiazMesS | Silver(I) | Ag₃(SDiazMesS)₂(NO₃)₃ | digitellinc.com |

Furthermore, fused 1,3-diazepine systems, such as benzodiazepines, have been explored as precursors for N-heterocyclic carbene (NHC) ligands. nih.gov These ligands are known for forming robust bonds with transition metals, leading to highly stable and active catalysts.

Homogeneous and Heterogeneous Catalysis with 2H-1,3-Diazepine-Metal Complexes

Metal complexes featuring 1,3-diazepine-based ligands have shown significant promise in catalysis. The structural and electronic properties of the ligand can be tuned to influence the activity and selectivity of the metal center.

Palladacycles derived from related 1,4-benzodiazepine ligands have demonstrated catalytic activity in important carbon-carbon bond-forming reactions, such as the Suzuki and Heck coupling reactions. nih.gov These reactions are fundamental in organic synthesis for creating complex molecules from simpler precursors.

More directly, research into 1,4-benzodiazepine derivatives has shown their utility as versatile ligands for preparing metal complexes. nih.gov By adding specific substituents to the benzodiazepine (B76468) core, palladacycles can be synthesized via C-H activation. nih.gov These organometallic compounds are effective catalysts. Similarly, ruthenium complexes derived from benzodiazepines have been synthesized and characterized, opening avenues for new catalytic applications with different metals. nih.gov The development of palladium-catalyzed synthesis methods for various benzodiazepine derivatives further underscores the synergy between the diazepine scaffold and transition metal catalysis. mdpi.commdpi.com

The stability and tunable nature of metal-carbene complexes make them particularly attractive for catalysis. beilstein-journals.org The exploration of 1,3-diazepine-based NHC ligands is an active area of research with the potential to yield novel catalysts for a wide range of organic transformations.

Advanced Methodologies and Future Research Trajectories in 2h 1,3 Diazepine Chemistry

Cutting-Edge Analytical Techniques for In-Depth Mechanistic Understanding

To move beyond simple structural identification and delve into the intricate dynamics of chemical reactions, researchers are increasingly turning to advanced analytical methodologies. These techniques allow for the real-time observation of reactive intermediates and the detailed mapping of reaction pathways, which are crucial for optimizing synthetic protocols and uncovering novel reactivity.

The study of transient and labile species in the synthesis and transformation of 2H-1,3-diazepines is greatly enhanced by in situ spectroscopic techniques. These methods monitor reactions as they occur, providing a continuous stream of data without the need for sample extraction, which can alter the reaction's course. spectroscopyonline.com

Fourier Transform Infrared (FTIR) Spectroscopy: In situ FTIR, often utilizing an attenuated total reflection (ATR) probe, is a powerful tool for tracking the concentration changes of reactants, intermediates, and products in real-time. nih.govmdpi.com By monitoring characteristic vibrational frequencies, researchers can gain insights into reaction kinetics, identify key intermediates, and determine reaction endpoints with high precision. mdpi.com For instance, the formation of a C=N bond or the cyclization step in a diazepine (B8756704) synthesis could be followed by observing the appearance and disappearance of specific IR bands. frontiersin.org This approach eliminates the delays and potential inaccuracies of offline analyses like HPLC. nih.gov

Raman Spectroscopy: As a complementary technique to FTIR, in situ Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds that are weak in the IR spectrum. Its ability to provide structural information makes it valuable for understanding complex molecular transformations during the formation of the diazepine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for real-time monitoring due to sensitivity and acquisition time, specialized in situ NMR techniques can provide detailed structural information about intermediates that are difficult to isolate. This can be invaluable for elucidating complex reaction mechanisms in heterocyclic chemistry.

Table 1: Comparison of In Situ Spectroscopic Methods for Reaction Monitoring

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| In Situ FTIR | Functional group changes, concentration profiles, kinetics. |

|

|

| In Situ Raman | Structural information, vibrational modes. |

|

|

| In Situ NMR | Detailed molecular structure, connectivity. |

|

|

Mass spectrometry (MS) is indispensable for identifying the products and intermediates of a reaction. Advanced MS techniques, particularly those with ultra-high resolution, provide unambiguous molecular formula assignments and can be used to elucidate complex reaction pathways. nih.gov

Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap MS: These ultra-high-resolution mass spectrometers offer exceptional mass accuracy and resolving power. nih.gov This allows for the confident assignment of elemental compositions to reaction intermediates and byproducts, even in complex mixtures. By analyzing the mass of transient species, researchers can piece together the step-by-step mechanism of diazepine ring formation or rearrangement.

Tandem Mass Spectrometry (MS/MS): By isolating a specific ion (such as a proposed intermediate) and fragmenting it, MS/MS provides structural information that helps to confirm its identity. purdue.edu Comparing the fragmentation patterns of different species can help establish their relationship within a reaction network, confirming, for example, the connectivity of atoms in the 2H-1,3-diazepine core as it is being assembled.

Green Chemistry Principles in 2H-1,3-Diazepine Synthesis and Transformations

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. acs.org Research into 2H-1,3-diazepine is reflecting this trend through the development of more sustainable and efficient synthetic methods.

A key focus of green chemistry is the reduction or elimination of hazardous substances. acs.org This is being achieved through innovative reaction designs and the use of environmentally benign solvents.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which increases atom economy and reduces waste. researchgate.netrsc.org The development of one-pot MCRs for the synthesis of diazepine scaffolds is a significant step towards sustainability. rsc.org

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Syntheses of diazepine derivatives have been successfully carried out in water, often with the aid of catalysts, demonstrating a viable alternative to traditional volatile organic solvents. rsc.orgresearchgate.net

Catalysis and energy efficiency are cornerstones of green chemistry, offering pathways to milder reaction conditions and reduced energy consumption.

Heterogeneous Catalysis: The use of solid, recyclable catalysts, such as lanthanum oxide (La₂O₃) or various heteropolyacids, simplifies product purification and minimizes catalyst waste. rsc.orgmdpi.com These catalysts have been shown to be effective in the synthesis of benzodiazepine (B76468) derivatives and offer a promising avenue for 2H-1,3-diazepine synthesis. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields. researchgate.net This energy-efficient technique provides a significant advantage over conventional heating methods for the synthesis of diazepine-containing compounds. researchgate.net

Table 2: Green Chemistry Approaches in Diazepine Synthesis

| Approach | Green Chemistry Principle | Example/Application |

|---|---|---|

| Use of Water as a Solvent | Safer Solvents & Auxiliaries | Three-component synthesis of dibenz spectroscopyonline.comresearchgate.net-diazepine-1-one analogues using oxalic acid in water. researchgate.net |

| Microwave Irradiation | Design for Energy Efficiency | Rapid, catalyst-free synthesis of benzodiazepin-2-ones with excellent yields (~90%) in minutes. researchgate.net |

| Heterogeneous Catalysis | Catalysis | Use of recyclable La₂O₃ and La(OH)₃ for the synthesis of 1,4-benzodiazepine (B1214927) derivatives. rsc.org |

| Multicomponent Reactions | Atom Economy | One-pot synthesis of diazepine derivatives from aldehydes, diamines, and diketones. researchgate.netrsc.org |

Emerging Research Directions and Interdisciplinary Opportunities

The unique seven-membered ring structure of the 1,3-diazepine scaffold makes it a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov Future research is set to capitalize on this versatility, expanding into new therapeutic areas and interdisciplinary fields.

Medicinal Chemistry and Drug Discovery: The 1,3-diazepine core is present in clinically used drugs like the anticancer agent pentostatin (B1679546) and FDA-approved β-lactamase inhibitors such as avibactam. nih.gov Future work will likely focus on designing novel 2H-1,3-diazepine derivatives as inhibitors for other enzyme classes, as ligands for G-protein coupled receptors (GPCRs), or as modulators of ion channels like AMPA receptors. nih.govmdpi.com There is significant potential in developing new agents for central nervous system disorders, such as anxiolytics, and for oncology, for instance as BET bromodomain inhibitors. acs.orgnih.gov

Coordination Chemistry: The nitrogen atoms in the 2H-1,3-diazepine ring can act as ligands, coordinating with metal ions to form novel complexes. This opens up opportunities in materials science for the development of new catalysts, sensors, or functional materials with unique electronic or magnetic properties.

Chemical Biology: 2H-1,3-diazepine derivatives can be developed as molecular probes to study biological processes. By attaching fluorescent tags or reactive groups, these compounds could be used to investigate the function and localization of specific enzymes or receptors within a cellular environment, furthering our understanding of complex biological systems.

Nanomaterial Functionalization with 2H-1,3-Diazepine Moieties

The convergence of nanotechnology and medicinal chemistry presents a promising frontier for the development of advanced therapeutic and diagnostic agents. The functionalization of nanomaterials with bioactive molecules, such as heterocyclic compounds, can enhance their properties, including biocompatibility, targeting specificity, and drug delivery capabilities. While the exploration of 2H-1,3-diazepine moieties in this context is still a nascent field with limited published research, the foundational principles of nanoparticle surface modification provide a framework for future investigations.

The surface functionalization of nanoparticles can be broadly categorized into two main approaches: in situ modification, where the synthesis and surface functionalization occur simultaneously, and post-synthesis modification, a two-step process involving the initial synthesis of the nanoparticle followed by surface modification. The choice of method depends on the properties of the nanoparticle and the desired application.

Future research into the functionalization of nanomaterials with 2H-1,3-diazepine derivatives could explore a variety of nanoparticle types, each offering unique advantages.

Table 1: Potential Nanomaterial Platforms for 2H-1,3-Diazepine Functionalization

| Nanomaterial Type | Potential Advantages for 1,3-Diazepine Functionalization |

| Gold Nanoparticles (AuNPs) | Well-established surface chemistry (thiol-gold bonds), tunable optical properties for imaging and diagnostics, and biocompatibility. |

| Silver Nanoparticles (AgNPs) | Potent antimicrobial properties, which could be synergistically enhanced by the bioactive 1,3-diazepine scaffold. |

| Iron Oxide Nanoparticles | Magnetic properties for targeted drug delivery, magnetic resonance imaging (MRI) contrast enhancement, and hyperthermia applications. |

| Silica Nanoparticles | High surface area for loading therapeutic agents, chemical inertness, and the ability to control particle size and porosity. |

| Polymeric Nanoparticles | Biodegradability, capacity for sustained drug release, and versatility in surface modification with various functional groups. |

The covalent and non-covalent attachment of 1,3-diazepine derivatives to these nanoparticle surfaces could be achieved through various chemical strategies. Linker molecules with functional groups reactive towards both the nanoparticle surface and the diazepine ring would be crucial for stable conjugation. The successful functionalization would impart the unique physicochemical and biological properties of the 1,3-diazepine scaffold to the nanomaterial, opening avenues for novel applications in targeted therapy, medical imaging, and biosensing.

Theoretical Design of Novel 2H-1,3-Diazepine-Based Systems

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, enabling the in silico design and evaluation of novel molecular systems before their synthesis. Although specific theoretical studies on the 2H-1,3-diazepine parent compound are not extensively documented, the application of established computational methodologies holds significant promise for accelerating the exploration of its chemical space and designing derivatives with tailored properties.

The theoretical design of novel 2H-1,3-diazepine-based systems would likely involve a multi-faceted computational approach.

Table 2: Computational Methodologies for the Design of 2H-1,3-Diazepine Systems

| Computational Method | Application in 1,3-Diazepine Research | Potential Insights |

| Quantum Mechanics (QM) | Calculation of electronic structure, molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and reaction mechanisms. | Understanding of reactivity, stability, and the nature of chemical bonds within the 1,3-diazepine ring. |

| Density Functional Theory (DFT) | A widely used QM method for optimizing molecular geometries and predicting spectroscopic properties (NMR, IR). | Accurate prediction of the three-dimensional structure of 1,3-diazepine derivatives and their spectroscopic signatures. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of 1,3-diazepine derivatives in different environments (e.g., in solution, interacting with a biological target). | Insights into conformational flexibility, solvation effects, and the stability of intermolecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of mathematical models that correlate the chemical structure of 1,3-diazepine derivatives with their biological activity. | Prediction of the biological activity of unsynthesized compounds and identification of key structural features for activity. |

| Molecular Docking | Prediction of the binding mode and affinity of 1,3-diazepine derivatives to a specific biological target (e.g., an enzyme or receptor). | Identification of potential drug candidates and elucidation of the mechanism of action at the molecular level. |

Future theoretical investigations could focus on several key areas. For instance, computational studies could be employed to explore the conformational landscape of the flexible seven-membered 1,3-diazepine ring, which is crucial for its interaction with biological targets. Furthermore, in silico screening of virtual libraries of 1,3-diazepine derivatives against various therapeutic targets could identify promising lead compounds for further experimental validation. The theoretical prediction of reaction pathways and activation energies could also guide the development of novel and efficient synthetic routes to challenging 1,3-diazepine scaffolds.

Exploration of Unconventional Reactivity and Synthetic Challenges

The synthesis of seven-membered heterocyclic rings like 1,3-diazepine presents inherent challenges due to entropic factors and the potential for competing side reactions. The exploration of unconventional reactivity and the development of novel synthetic strategies are therefore crucial for expanding the chemical diversity of 1,3-diazepine derivatives available for various applications.

One of the key challenges in 1,3-diazepine synthesis is controlling the regioselectivity of ring-closure reactions. Traditional condensation methods can often lead to mixtures of products, necessitating tedious purification steps. To overcome this, researchers have explored alternative synthetic routes.

Ring Expansion Reactions: A notable strategy for the synthesis of 1,3-diazepine derivatives involves the ring expansion of smaller, more readily accessible heterocyclic precursors. For example, the reaction of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates with basic nucleophilic reagents has been shown to induce ring expansion, yielding 7-substituted 2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine derivatives in high yields. This approach offers a powerful tool for accessing functionalized 1,3-diazepine cores.

Photochemical Methods: Photochemistry provides another avenue for the synthesis and transformation of 1,3-diazepine systems. The photolysis of tetrazolopyridines in the presence of alcohols or amines can afford 1H- or 5H-1,3-diazepines in good yields. These reactions proceed through the photochemical elimination of nitrogen and subsequent ring expansion. Such methods allow for the generation of highly reactive intermediates under mild conditions, enabling the formation of complex molecular architectures that may be inaccessible through traditional thermal reactions.

Despite these advances, several synthetic challenges remain. The development of stereoselective syntheses of chiral 1,3-diazepine derivatives is an area that warrants further investigation, as the three-dimensional arrangement of substituents can have a profound impact on biological activity. Additionally, the functionalization of the 1,3-diazepine core at various positions remains a non-trivial task, and the development of robust and regioselective C-H activation methods for this scaffold would be highly valuable.

Table 3: Synthetic Challenges and Future Research Directions in 1,3-Diazepine Chemistry

| Synthetic Challenge | Potential Future Research Trajectories |

| Control of Stereochemistry | Development of asymmetric catalytic methods for the enantioselective synthesis of chiral 1,3-diazepine derivatives. |

| Regioselective Functionalization | Exploration of transition-metal-catalyzed C-H activation and cross-coupling reactions for the selective introduction of substituents onto the 1,3-diazepine ring. |

| Access to Diverse Scaffolds | Design of novel multicomponent reactions and cascade cyclizations for the efficient construction of complex, fused 1,3-diazepine systems. |

| Synthesis of the Parent 2H-1,3-Diazepine | Investigation of novel retro-synthetic approaches and the development of mild synthetic conditions to isolate and characterize the parent heterocyclic system. |

The exploration of unconventional reactivity, such as the use of hypervalent iodine reagents, photoredox catalysis, and electrochemical methods, could also unlock new pathways for the synthesis and functionalization of 1,3-diazepines. Overcoming these synthetic hurdles will be critical for fully realizing the potential of the 1,3-diazepine scaffold in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2H-1,3-diazepine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 2H-1,3-diazepine derivatives often involves cyclization reactions, such as the thermal or catalytic rearrangement of precursors like isoxazoles or azirines. For example, Scheme 1 in illustrates a diazo compound reaction pathway. Key parameters include temperature (optimized between 80–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst choice (e.g., Lewis acids like BF₃). Yield optimization requires monitoring intermediates via TLC or HPLC, while purity is ensured through recrystallization or column chromatography .

| Synthetic Parameter | Optimal Range | Analytical Validation |

|---|---|---|

| Temperature | 80–120°C | DSC/TGA for stability |

| Solvent | Low polarity | NMR for structural confirmation |

| Catalyst | Lewis acids (BF₃) | GC-MS for byproduct analysis |

Q. How can researchers characterize the structural and electronic properties of 2H-1,3-diazepine derivatives?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : Assign proton environments (e.g., diazepine ring protons resonate at δ 6.5–8.0 ppm in DMSO-d₆) .

- X-ray crystallography : Resolve bond lengths and angles to confirm tautomeric forms.

- DFT calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and charge distribution .

Q. What safety protocols are critical when handling 2H-1,3-diazepine in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications (e.g., flammability, toxicity) outlined in safety data sheets (SDS). Key steps:

- Use fume hoods for synthesis (, Chapter 7).

- Wear nitrile gloves and ANSI-approved goggles.

- Store in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in proposed reaction pathways for 2H-1,3-diazepine formation?

- Methodological Answer : Conflicting mechanisms (e.g., [3+3] vs. [4+2] cycloadditions) require isotopic labeling (e.g., ¹⁵N tracing) and kinetic studies. Monitor intermediate species via in-situ IR or ESI-MS. Compare computational transition-state energies (e.g., using QM/MM models) with experimental activation parameters .

Q. What strategies validate the reproducibility of bioactivity data for 2H-1,3-diazepine derivatives across independent studies?

- Methodological Answer : Address variability by:

- Standardizing assay conditions (e.g., cell lines, incubation time).

- Including positive/negative controls (e.g., IC₅₀ values for reference compounds).

- Applying statistical rigor: Use ANOVA for inter-lab comparisons and report confidence intervals ( ).

Q. How can computational modeling predict and optimize the pharmacokinetic properties of 2H-1,3-diazepine-based drug candidates?

- Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab to estimate solubility, BBB permeability, and CYP450 interactions.

- Docking Studies : AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. What experimental designs mitigate challenges in isolating 2H-1,3-diazepine tautomers?

- Methodological Answer :

- Chromatography : Use chiral columns (e.g., Chiralpak IA) with heptane/ethanol gradients.

- Low-Temperature NMR : Acquire spectra at –40°C to slow tautomer interconversion.

- Crystallization : Screen solvents (e.g., ether/hexane mixtures) to favor specific tautomers .

Data Analysis and Reporting

Q. How should researchers address discrepancies in spectroscopic data for 2H-1,3-diazepine derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- Compare NMR with IR (e.g., carbonyl stretches at 1650–1750 cm⁻¹).

- Perform high-resolution MS to confirm molecular ions.

- Replicate experiments with independent synthetic batches ( ).

Q. What frameworks ensure ethical and rigorous reporting of 2H-1,3-diazepine research in publications?

- Methodological Answer : Adhere to ICMJE and IUPAC guidelines:

- Disclose synthetic protocols in "Materials and Methods" with reagent purities.

- Include raw spectral data in supplementary files.

- Declare conflicts of interest and funding sources ( ).

Tables for Key Analytical Parameters

| Technique | Key Parameters | Application |

|---|---|---|

| HPLC-UV | Column: C18, λ = 254 nm | Purity assessment, tautomer separation |

| Differential Scanning Calorimetry (DSC) | Heating rate: 10°C/min | Thermal stability analysis |

| Cyclic Voltammetry | Scan rate: 100 mV/s, Ag/AgCl reference | Redox behavior of diazepine derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.